molecular formula C26H20N6O5 B5204665 N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide

N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide

Cat. No. B5204665
M. Wt: 496.5 g/mol
InChI Key: OTRLRCYBFYDBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide, also known as Oxybis(4,1-phenylenecarbonyl)bis(isonicotinohydrazide) or OPB-9195, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of OPB-9195 is not fully understood, but it is believed to act on multiple targets within cancer cells. OPB-9195 has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. Additionally, OPB-9195 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
OPB-9195 has been found to have a range of biochemical and physiological effects. In addition to inhibiting cancer cell growth, OPB-9195 has been shown to reduce inflammation and oxidative stress, both of which are implicated in the development and progression of cancer. OPB-9195 has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for lab experiments, including its high purity and stability. However, OPB-9195 is relatively expensive and may not be readily available in some labs. Additionally, OPB-9195 has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for OPB-9195 research. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing OPB-9195. Additionally, further research is needed to fully understand the mechanism of action of OPB-9195 and to identify its molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of OPB-9195 as a therapeutic agent for cancer and other diseases.

Synthesis Methods

OPB-9195 can be synthesized through a multistep process involving the reaction of isonicotinic acid hydrazide with phthalic anhydride and subsequent oxidation with hydrogen peroxide. This method has been optimized to produce high yields of pure OPB-9195.

Scientific Research Applications

OPB-9195 has shown promise in various scientific research applications, particularly in the field of cancer research. Studies have shown that OPB-9195 can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, OPB-9195 has been found to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.

properties

IUPAC Name

N'-[4-[4-[(pyridine-4-carbonylamino)carbamoyl]phenoxy]benzoyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N6O5/c33-23(29-31-25(35)19-9-13-27-14-10-19)17-1-5-21(6-2-17)37-22-7-3-18(4-8-22)24(34)30-32-26(36)20-11-15-28-16-12-20/h1-16H,(H,29,33)(H,30,34)(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRLRCYBFYDBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N',N''-[oxybis(benzene-4,1-diylcarbonyl)]dipyridine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.